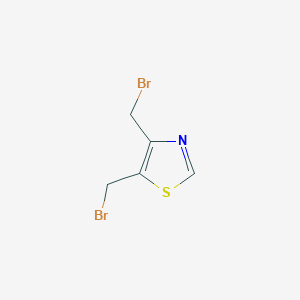

4,5-Bis(bromomethyl)thiazole

Description

Historical Context and Foundational Developments in Thiazole (B1198619) Heterocyclic Chemistry

The study of thiazole chemistry dates back to the late 19th century, with the pioneering work of chemists like Arthur Hantzsch and Victor Meyer laying the groundwork for this subfield of heterocyclic chemistry. researchgate.netnih.govtandfonline.com Hantzsch, in 1887, reported the first synthesis of the parent thiazole ring, proposing a structural analogy to pyridine. researchgate.netcu.edu.eg This was a significant conceptual leap, suggesting the existence of a new class of aromatic compounds. researchgate.net The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a cornerstone of thiazole chemistry to this day. tandfonline.comnih.gov These foundational discoveries opened the door to the exploration of a wide variety of thiazole derivatives and their unique chemical properties. nih.gov The thiazole nucleus is now recognized as a key structural motif in numerous biologically active compounds, including vitamin B1 (thiamine) and the antibiotic penicillin. evitachem.comresearchgate.net

Strategic Importance of Halomethyl Substituted Thiazoles as Synthetic Intermediates

Halomethyl-substituted thiazoles, such as 4,5-Bis(bromomethyl)thiazole, are of significant strategic importance in organic synthesis due to the high reactivity of the bromomethyl groups. evitachem.comacs.org These groups serve as excellent electrophilic sites, readily undergoing nucleophilic substitution reactions. evitachem.comevitachem.com This reactivity allows for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures. evitachem.comevitachem.com The bromomethyl group is a good leaving group, facilitating reactions with various nucleophiles. evitachem.com For instance, they can be used in alkylation reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org This versatility makes halomethylthiazoles valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. evitachem.comnih.gov The controlled introduction of substituents onto the thiazole core via its halomethyl derivatives allows for the fine-tuning of the molecule's physical and biological properties. acs.org

Overview of Academic Research Trajectories for 4,5-Bis(bromomethyl)thiazole and Related Derivatives

Academic research on 4,5-Bis(bromomethyl)thiazole and its derivatives has largely focused on leveraging its reactive nature for the synthesis of novel heterocyclic systems and functional materials. One significant research trajectory involves its use as a precursor to generate highly reactive intermediates, such as thiazole-based o-quinodimethanes, which can then be trapped in cycloaddition reactions to form complex polycyclic systems. acs.org Another area of investigation is the use of this compound in the synthesis of fused thiazole systems, such as thiazolo[4,5-d]pyridazines and thieno[2,3-b]thiophenes, which are of interest for their potential biological activities and material properties. cu.edu.egresearchgate.netnih.gov Furthermore, research has explored the incorporation of the 4,5-disubstituted thiazole motif into larger conjugated systems and polymers for applications in organic electronics and photonics. evitachem.comchim.itresearchgate.net The ability to create bis-thiazole structures has also been a focus, with studies exploring their synthesis and potential applications in medicinal chemistry and material science. nih.govtandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C5H5Br2NS |

|---|---|

Molecular Weight |

270.98 g/mol |

IUPAC Name |

4,5-bis(bromomethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H5Br2NS/c6-1-4-5(2-7)9-3-8-4/h3H,1-2H2 |

InChI Key |

MUOGAJLSOPIRNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)CBr)CBr |

Origin of Product |

United States |

Physicochemical Characteristics and Synthesis of 4,5 Bis Bromomethyl Thiazole

Synthetic Methodologies

The primary synthetic route to 4,5-Bis(bromomethyl)thiazole involves the radical bromination of 4,5-dimethylthiazole (B1345194). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). acs.orgresearchgate.net The reaction is generally performed in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions. researchgate.net The stoichiometry of NBS is crucial to achieve the desired bis-bromination.

A related compound, 4-(bromomethyl)-5-(dibromomethyl)thiazole, has been synthesized in good yields by the bromination of 4,5-dimethylthiazole with 3.3 equivalents of NBS in the presence of AIBN. acs.org This suggests that careful control of the reaction conditions and the amount of brominating agent is necessary to selectively obtain 4,5-Bis(bromomethyl)thiazole.

The general synthetic approach can be summarized as follows:

Starting Material: 4,5-dimethylthiazole

Reagents: N-bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Solvent: Carbon Tetrachloride (CCl4)

Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 70°C) for several hours. researchgate.net

Work-up: After the reaction, the succinimide (B58015) byproduct is removed, often by washing with water, and the product is extracted with a suitable organic solvent like dichloromethane (B109758) (DCM). researchgate.net The crude product is often used directly in subsequent steps due to its potential instability at room temperature. researchgate.net

Chemical Properties and Reactivity

4,5-Bis(bromomethyl)thiazole is a white solid with a melting point in the range of 80-85 °C. evitachem.com It is characterized by a thiazole (B1198619) ring substituted at the 4 and 5 positions with bromomethyl (-CH2Br) groups. evitachem.com

Interactive Data Table: Physicochemical Properties of 4,5-Bis(bromomethyl)thiazole

| Property | Value | Source |

| Molecular Formula | C5H5Br2NS | evitachem.com |

| Molecular Weight | 270.98 g/mol | evitachem.com |

| Melting Point | 80-85 °C | evitachem.com |

| Appearance | White solid | rsc.org |

| Solubility | Soluble in Dichloromethane | researchgate.net |

The key to the reactivity of 4,5-Bis(bromomethyl)thiazole lies in the two bromomethyl groups. The bromine atoms are good leaving groups, making the methylene (B1212753) carbons highly susceptible to nucleophilic attack. evitachem.comevitachem.com This allows for a variety of chemical transformations, including:

Nucleophilic Substitution: Reaction with a wide range of nucleophiles such as amines, thiols, and alkoxides to introduce new functional groups. evitachem.com

Cyclization Reactions: The two adjacent bromomethyl groups provide a scaffold for the construction of fused ring systems through reactions with dinucleophiles. acs.org

Reactivity and Mechanistic Investigations of 4,5 Bis Bromomethyl Thiazole

Nucleophilic Substitution Reactions at Bromomethyl Positions

The bromine atoms in 4,5-Bis(bromomethyl)thiazole are effective leaving groups, making the compound highly reactive towards nucleophiles. evitachem.com This reactivity allows for the introduction of a wide range of functional groups onto the thiazole (B1198619) core.

4,5-Bis(bromomethyl)thiazole readily undergoes nucleophilic substitution with various heteroatom-centered nucleophiles. For instance, it can react with sulfur nucleophiles like thiols, nitrogen nucleophiles such as amines, and oxygen nucleophiles. evitachem.comd-nb.info These reactions typically proceed under mild conditions and allow for the straightforward synthesis of diverse thiazole derivatives. While specific examples with 4,5-Bis(bromomethyl)thiazole are not detailed in the provided results, the reactivity of similar bromomethylated heterocycles is well-documented. For example, related compounds react with amines like morpholine (B109124) and piperidine. nih.gov The general principle involves the displacement of the bromide ion by the nucleophile, forming a new carbon-heteroatom bond. evitachem.com

The nucleophilic substitution reactions described above lead to the formation of a variety of functionalized methyl thiazole derivatives. By choosing the appropriate nucleophile, a wide array of substituents can be introduced at the 4 and 5 positions of the thiazole ring. evitachem.com This versatility makes 4,5-Bis(bromomethyl)thiazole a valuable building block in medicinal chemistry and materials science for creating novel compounds with specific properties. evitachem.commdpi.com For example, reaction with two equivalents of a thiol could lead to a bis(thioether) derivative, while reaction with a diamine could result in the formation of a macrocyclic structure containing the thiazole unit.

Below is a table summarizing potential nucleophilic substitution reactions based on the general reactivity of such compounds.

| Nucleophile Type | Example Nucleophile | Product Type |

| S-Nucleophile | Thiophenol | Bis(phenylthiomethyl)thiazole |

| N-Nucleophile | Piperidine | Bis(piperidinomethyl)thiazole |

| O-Nucleophile | Sodium Methoxide | Bis(methoxymethyl)thiazole |

Elimination Reactions and Generation of Reactive Intermediates

In addition to substitution reactions, 4,5-Bis(bromomethyl)thiazole can undergo elimination reactions to form highly reactive intermediates.

Treatment of polybrominated thiazole derivatives, such as 4-(bromomethyl)-5-(dibromomethyl)thiazole, with reagents like sodium iodide can induce an elimination reaction. acs.orgacs.orgnih.gov This process leads to the formation of a transient, highly reactive species known as a thiazole o-quinodimethane. acs.orgacs.orgnih.gov This intermediate, specifically 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole, is a powerful tool in organic synthesis. acs.orgacs.orgnih.gov The generation of this o-quinodimethane occurs under mild conditions, making it a synthetically useful method for constructing complex molecules. acs.org

Due to their high reactivity, thiazole o-quinodimethanes are typically generated in situ and immediately "trapped" by a reacting partner. acs.orgacs.orgnih.gov A common and effective trapping strategy involves the use of dienophiles in a Diels-Alder reaction. acs.orgacs.orgnih.gov Various dienophiles, such as N-phenylmaleimide, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and acrylate (B77674) derivatives, have been successfully used to capture the thiazole o-quinodimethane intermediate. acs.orgacs.orgnih.gov This trapping provides a direct route to fused heterocyclic systems. scispace.com

The table below outlines the generation and trapping of a thiazole o-quinodimethane.

| Precursor | Reagent for Elimination | Reactive Intermediate | Trapping Agent (Dienophile) | Resulting Product Class |

| 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Sodium Iodide | 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole | N-Phenylmaleimide | Dihydrobenzothiazole derivative |

| 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Sodium Iodide | 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole | Dimethyl Acetylenedicarboxylate | Benzothiazole (B30560) dicarboxylate |

| 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Sodium Iodide | 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole | Acrylate derivatives | 6-Substituted-4,5-dihydrobenzothiazoles |

| 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Sodium Iodide | 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole | Naphthoquinones | Anthra[2,3-b]thiazole-4,5-diones |

Cycloaddition Reactions of Thiazole-Derived Intermediates

The trapping of thiazole o-quinodimethanes with dienophiles is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. acs.orgacs.orgscispace.com In this reaction, the thiazole o-quinodimethane acts as the four-pi-electron component (the diene), and the dienophile provides the two-pi-electron component. This reaction is a powerful method for constructing six-membered rings, and in this case, it leads to the formation of benzothiazole derivatives. scispace.com

The cycloaddition reactions involving thiazole o-quinodimethanes are often highly regioselective, meaning that one constitutional isomer is formed preferentially over others. acs.orgacs.orgnih.gov For example, the reaction with unsymmetrical dienophiles like acrylate derivatives selectively forms 6-substituted-4,5-dihydrobenzothiazoles. acs.orgacs.org Similarly, highly regioselective cycloadditions have been observed with substituted naphthoquinones. acs.orgacs.orgnih.gov This selectivity is a valuable feature for the targeted synthesis of specific isomers. The resulting cycloadducts can sometimes undergo further reactions, such as aromatization, to yield stable benzothiazole systems. scispace.com

Diels-Alder Reactions and Formation of Fused Ring Systems

4,5-Bis(bromomethyl)thiazole is a valuable precursor for the synthesis of complex fused heterocyclic systems through Diels-Alder reactions. The key to its reactivity lies in its ability to generate a highly reactive, transient o-quinodimethane analogue, specifically a thiazole-4,5-quinodimethane intermediate. This transformation is typically achieved through a 1,4-elimination of the two bromine atoms upon treatment with a reducing agent, such as sodium iodide. sit.edu.cnresearchgate.net The resulting diene is not isolated but is trapped in situ by a suitable dienophile.

This methodology provides a powerful route to construct polycyclic systems containing a thiazole ring. For instance, the reaction of the in situ-generated thiazole-o-quinodimethane with dienophiles like dimethyl acetylenedicarboxylate (DMAD) leads to the formation of a substituted benzothiazole ring system. researchgate.net This approach is analogous to the synthesis of benzimidazoles from 2-bromo-4,5-bis(bromomethyl)imidazole derivatives, which also proceed via an imidazole-4,5-quinodimethane intermediate that is captured by various dienophiles. researchgate.net The versatility of this method has been demonstrated in the synthesis of various fused heterocycles, where bis(bromomethylated) precursors are used to attach moieties like thiophene, pyrazine, and thiazole to C60 fullerene via Diels-Alder cycloadditions. academie-sciences.fr The reaction sequence allows for the creation of a six-membered ring fused to the 4- and 5-positions of the original thiazole core.

Regiochemical and Stereochemical Control in Cycloadditions

The cycloaddition reactions involving the thiazole-4,5-quinodimethane intermediate are governed by principles of regiochemistry and stereochemistry, which determine the final structure of the fused product. The regioselectivity of the Diels-Alder reaction is dictated by the electronic and steric properties of both the diene (the thiazole-o-quinodimethane) and the dienophile. In reactions with non-symmetrical dienophiles, the addition typically occurs in a way that aligns the most nucleophilic site of the diene with the most electrophilic site of the dienophile, guided by orbital coefficients. nih.govmdpi.com For example, in related cycloadditions of 2-amino-4-alkenylthiazoles with nitroalkenes, the reaction proceeds with complete regioselectivity, which is explained by the nucleophilic attack of the thiazole C-5 position onto the electron-deficient β-carbon of the nitroalkene. nih.gov

Stereochemical control is also a critical aspect of these cycloadditions. The relative orientation of the substituents in the newly formed ring is determined by the transition state geometry of the Diels-Alder reaction. Often, these reactions exhibit high diastereoselectivity. nih.gov For example, studies on related systems have shown the exclusive formation of a single diastereomer, which can be confirmed by X-ray crystallography. nih.gov This selectivity is influenced by steric hindrance and secondary orbital interactions between the diene and the dienophile in the transition state, favoring either an endo or exo approach.

Metal-Catalyzed Coupling and Cross-Coupling Reactions

The two bromomethyl groups of 4,5-bis(bromomethyl)thiazole are chemically analogous to benzylic halides, making them highly reactive sites for various metal-catalyzed cross-coupling reactions. These reactions provide a powerful platform for introducing a wide range of functional groups, enabling the synthesis of complex thiazole derivatives.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide. organic-chemistry.org While specific examples involving 4,5-bis(bromomethyl)thiazole are not extensively documented, its structure is well-suited for this transformation. The C-Br bonds of the bromomethyl groups can readily undergo oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. mdpi.com Following oxidative addition, transmetalation with an aryl or heteroaryl boronic acid (or its ester) and subsequent reductive elimination yields the arylated or heteroarylated product, regenerating the Pd(0) catalyst. organic-chemistry.org This reaction would result in the substitution of one or both bromine atoms with aryl or heteroaryl groups, yielding compounds like 4,5-bis(arylmethyl)thiazole. The reaction tolerates a wide variety of functional groups and utilizes stable, non-toxic boronic acids. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of 4,5-Bis(bromomethyl)thiazole This table illustrates the potential scope of the reaction based on established methodologies.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4,5-Bis(benzyl)thiazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ | 4,5-Bis((4-methoxybenzyl))thiazole |

| Thiophen-2-ylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 4,5-Bis((thiophen-2-ylmethyl))thiazole |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 4,5-Bis((pyridin-3-ylmethyl))thiazole |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples amines with organic halides. libretexts.org The bromomethyl groups of 4,5-bis(bromomethyl)thiazole serve as excellent electrophilic partners for this transformation. The catalytic cycle is similar to that of other cross-coupling reactions, involving the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the aminated product. wikipedia.orgorganic-chemistry.org This method allows for the introduction of primary and secondary amines, leading to the synthesis of mono- or di-substituted aminomethylthiazole derivatives. libretexts.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under mild conditions. wikipedia.org

Table 2: Potential Buchwald-Hartwig Amination of 4,5-Bis(bromomethyl)thiazole This table illustrates hypothetical products from the reaction with various amines.

| Amine | Catalyst/Ligand System | Product |

| Aniline | Pd₂(dba)₃ / BINAP | N,N'-(Thiazole-4,5-diylbis(methylene))dianiline |

| Piperidine | Pd(OAc)₂ / XPhos | 4,5-Bis(piperidin-1-ylmethyl)thiazole |

| Benzylamine | Pd(OAc)₂ / BrettPhos | N,N'-Dibenzyl-N,N'-(thiazole-4,5-diylbis(methylene))diethanamine |

| Morpholine | PdCl₂(dppf) | 4,4'-(Thiazole-4,5-diylbis(methylene))dimorpholine |

Other Transition Metal-Mediated Functionalizations

Beyond Suzuki and Buchwald-Hartwig reactions, the reactive sites on 4,5-bis(bromomethyl)thiazole and its derivatives are amenable to other transition metal-mediated transformations. These methods expand the toolkit for modifying the thiazole scaffold. mdpi.com

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, such as thiols, to form new thiazole derivatives. evitachem.com These reactions can sometimes be facilitated by transition metal catalysts.

C-H Functionalization: While the bromomethyl groups are the most reactive sites for cross-coupling, the thiazole ring itself possesses C-H bonds that can be functionalized using transition metal catalysis. researchgate.net For example, related thiazole systems undergo direct C-H arylation, alkenylation, or alkylation at specific positions, catalyzed by metals like palladium, rhodium, or copper. mdpi.comnih.gov This allows for the decoration of the heterocyclic core itself, complementary to the functionalization at the methyl positions.

Carbonylative Couplings: Palladium-catalyzed carbonylation reactions could potentially be employed to convert the C-Br bonds into ester, amide, or ketone functionalities by introducing carbon monoxide along with a suitable nucleophile.

N-Heterocyclic Carbene (NHC) Complexes: Well-defined palladium-NHC complexes have proven highly efficient for direct C-H arylation of the thiazole ring at the 5-position under aerobic conditions and low catalyst loadings. researchgate.netresearchgate.net

Theoretical and Computational Studies on Reactivity and Mechanism

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reactivity and mechanisms of reactions involving thiazole derivatives. researchgate.netresearchgate.net These studies complement experimental findings by elucidating electronic structures, reaction pathways, and the factors governing selectivity.

Computational models are used to calculate global and local quantum chemical reactivity descriptors for thiazole derivatives. researchgate.netnih.gov Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP), and natural atomic charges help to predict the most reactive sites for electrophilic or nucleophilic attack. nih.gov For example, the MEP can visually identify electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions. nih.gov

In the context of cycloaddition reactions, DFT calculations can model the transition states for different possible pathways. nih.gov By comparing the activation energies, these studies can explain or predict the observed regio- and stereoselectivity of the Diels-Alder reaction. researchgate.net Similarly, computational investigations of metal-catalyzed reactions can help elucidate the catalytic cycle, including the energetics of oxidative addition, transmetalation, and reductive elimination steps, and rationalize the role of different ligands in promoting the reaction. researchgate.net Such studies have been applied to thiazole-based compounds to understand their potential as bioactive agents by modeling their interactions with biological targets. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Coefficients)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in organic chemistry for predicting the reactivity, electronic properties, and stability of molecules. acs.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and coefficients of these orbitals are crucial for understanding interactions between molecules, such as in cycloaddition reactions. wikipedia.org The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com

In the context of brominated thiazoles, computational studies on related intermediates provide valuable insights. For instance, investigations have been conducted on the thiazole o-quinodimethane (4-methylene-5-(bromomethylene)-4,5-dihydrothiazole), a reactive intermediate generated from 4-(bromomethyl)-5-(dibromomethyl)thiazole. acs.org This intermediate is closely related to the type of reactive species that could potentially be formed from 4,5-bis(bromomethyl)thiazole.

Semi-empirical PM3 calculations were used to determine the HOMO and LUMO frontier orbital coefficients for this thiazole o-quinodimethane intermediate. acs.org These calculations are essential for predicting the regioselectivity of its Diels-Alder reactions with various dienophiles. The analysis revealed that the HOMO of the thiazole diene is primarily located on the exocyclic methylene (B1212753) groups, while the LUMO is distributed across the thiazole ring and the methylene groups.

A key finding from this research was the discrepancy between theoretical predictions and experimental outcomes. The regiochemistry observed in the cycloaddition reactions of the thiazole o-quinodimethane with dienophiles like acrylate derivatives and substituted naphthoquinones did not align with the predictions based on the calculated FMO coefficients. acs.org This suggests that while FMO theory provides a useful initial framework, other factors such as steric effects or more complex electronic interactions, potentially better described by higher levels of theory, may play a dominant role in directing the reaction's regioselectivity.

Table 1: Conceptual Data Representation for FMO Analysis of Thiazole Intermediates Note: Specific coefficient values for 4,5-Bis(bromomethyl)thiazole itself are not readily available in the cited literature; this table is a conceptual representation based on the analysis of related reactive intermediates like thiazole o-quinodimethanes.

| Orbital | Energy (eV) | Key Atomic Contributions |

|---|---|---|

| HOMO | (Value) | Primarily on exocyclic methylene carbons |

| LUMO | (Value) | Distributed across thiazole ring and methylene groups |

| Energy Gap (ΔE) | (Value) | Indicates chemical reactivity |

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to map out potential energy surfaces for chemical reactions. materialssquare.com It allows for the optimization of geometries for reactants, products, and crucially, transition states, providing quantitative data on activation energies and reaction thermodynamics. materialssquare.comresearchgate.net While specific DFT studies detailing the comprehensive reaction pathways of 4,5-bis(bromomethyl)thiazole are not extensively documented, the principles are widely applied to understand the reactivity of related heterocyclic systems. researchgate.netmdpi.com

DFT calculations, often using functionals like B3LYP, are employed to elucidate reaction mechanisms. science.govscience.gov For reactions involving bromomethyl-substituted heterocycles, DFT can model key steps such as:

Nucleophilic Substitution: The bromine atoms in 4,5-bis(bromomethyl)thiazole are good leaving groups, making the compound susceptible to nucleophilic attack. evitachem.com DFT can calculate the energy barriers for the substitution pathway with various nucleophiles.

Intermediate Formation: The formation of reactive intermediates, such as the thiazole o-quinodimethane from related polybrominated precursors, can be modeled. acs.org DFT helps to confirm the structure of such transient species and calculate the energetics of their formation and subsequent reactions.

Cycloaddition Reactions: For intermediates that act as dienes, DFT can be used to calculate the transition state energies for [4+2] cycloaddition reactions with different dienophiles. This allows for a more refined prediction of regioselectivity and stereoselectivity compared to simpler FMO models, as it accounts for the complete geometry of the interacting molecules. nih.gov

In a study on the reaction of 2-bromomethyl-1,3-thiaselenole, DFT calculations were instrumental in understanding a complex, multi-step reaction pathway involving rearrangements via seleniranium intermediates. mdpi.com The calculations helped identify transition states and intermediates, explaining the experimentally observed product distribution under different conditions. mdpi.com This highlights the capability of DFT to unravel intricate reaction mechanisms in halogenated heterocycles, a methodology directly applicable to investigating the transformations of 4,5-bis(bromomethyl)thiazole.

Mechanistic Elucidation of Rearrangements and Transformations

The chemical behavior of 4,5-bis(bromomethyl)thiazole is characterized by its ability to undergo transformations leading to more complex fused-ring systems. The two adjacent bromomethyl groups are key to this reactivity. A significant transformation studied in the closely related 4-(bromomethyl)-5-(dibromomethyl)thiazole involves its conversion into a highly reactive thiazole o-quinodimethane intermediate. acs.org

The mechanism for this transformation is initiated by treating the tribromo-precursor with sodium iodide. acs.org This treatment facilitates an elimination reaction, leading to the in-situ formation of 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole. This transient diene is not isolated but is immediately trapped by a suitable dienophile present in the reaction mixture. acs.org

The versatility of this intermediate is demonstrated by its reactions with various dienophiles:

With N-phenylmaleimide, dimethyl acetylenedicarboxylate (DMAD), or acrylate derivatives: The thiazole o-quinodimethane undergoes a [4+2] cycloaddition (Diels-Alder reaction). The reaction with acrylate derivatives selectively yields 6-substituted-4,5-dihydrobenzothiazoles. acs.org

With naphthoquinones: The cycloaddition leads to the formation of anthra[2,3-b]thiazole-4,5-diones. acs.org These reactions were found to be highly regioselective when 2- or 3-bromonaphthoquinones were used as the dienophile. acs.org

The structural assignment of the resulting complex cycloadducts is a critical part of the mechanistic investigation. For example, the precise structure of the regioisomers formed from the reaction with bromonaphthoquinones was unequivocally determined using two-dimensional Nuclear Magnetic Resonance (NMR) techniques, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, performed on the aromatized product. acs.org This combination of chemical trapping experiments and advanced spectroscopic analysis provides a clear and detailed picture of the transformation pathways available to these reactive thiazole intermediates.

Advanced Functionalization and Derivatization Strategies

Synthesis of Multi-Functionalized Thiazole (B1198619) Scaffolds

The presence of two primary benzylic-like bromide groups renders 4,5-bis(bromomethyl)thiazole highly susceptible to nucleophilic substitution reactions. This reactivity is the foundation for its use in creating multi-functionalized thiazole scaffolds, where new chemical entities are introduced at the C-4 and C-5 positions, paving the way for the development of compound libraries with diverse properties.

The primary bromomethyl groups of 4,5-bis(bromomethyl)thiazole are excellent electrophilic sites for SN2 reactions with a wide range of nucleophiles. This allows for the straightforward, and often simultaneous, substitution of both bromine atoms to introduce a variety of functional groups. By selecting appropriate nucleophiles, the physicochemical properties of the resulting thiazole derivatives can be precisely tuned.

Common nucleophiles that can be employed for this purpose include:

Amines (Primary and Secondary): Reaction with various amines leads to the formation of bis(aminomethyl)thiazole derivatives, introducing basic centers and potential hydrogen bond donors/acceptors.

Thiols: Thiolates react readily to form bis(thioether) linkages, which can be valuable for their coordination properties or further oxidation to sulfoxides and sulfones.

Alkoxides and Phenoxides: These oxygen-based nucleophiles yield bis(ether) derivatives.

Cyanide: The introduction of nitrile groups provides a versatile functional group that can be further hydrolyzed to carboxylic acids or reduced to amines.

Azide: Substitution with sodium azide yields bis(azidomethyl)thiazoles, which are precursors for the synthesis of triazoles via click chemistry or can be reduced to primary amines.

The general reaction scheme involves treating 4,5-bis(bromomethyl)thiazole with at least two equivalents of the chosen nucleophile, often in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Table 1: Examples of Nucleophilic Substitution Reactions for Functionalizing 4,5-Bis(bromomethyl)thiazole

| Nucleophile (Nu-H) | Base | Resulting C-4/C-5 Functionality | Product Class |

|---|---|---|---|

| R-NH₂ (Primary Amine) | K₂CO₃ or Et₃N | -CH₂-NH-R | Bis(secondary aminomethyl)thiazole |

| R₂NH (Secondary Amine) | K₂CO₃ or Et₃N | -CH₂-NR₂ | Bis(tertiary aminomethyl)thiazole |

| R-SH (Thiol) | NaH or K₂CO₃ | -CH₂-S-R | Bis(thioether) |

| R-OH (Alcohol/Phenol) | NaH or K₂CO₃ | -CH₂-O-R | Bis(ether) |

| KCN | - | -CH₂-CN | 4,5-Bis(cyanomethyl)thiazole |

The reliable reactivity of 4,5-bis(bromomethyl)thiazole makes it an ideal scaffold for combinatorial chemistry and parallel synthesis efforts. mdpi.comnih.gov These high-throughput techniques enable the rapid generation of large, focused libraries of related compounds, which is a crucial strategy in modern drug discovery for identifying lead compounds. mdpi.com

In a typical parallel synthesis approach, the 4,5-bis(bromomethyl)thiazole core is dispensed into an array of reaction vessels, such as a 96-well plate. To each well, a solution of a different nucleophile (e.g., from a pre-selected library of amines or thiols) is added. nih.gov The reactions can then be carried out simultaneously under controlled conditions. After the reaction is complete, automated or high-throughput purification methods can be employed, followed by characterization and screening for biological activity. This strategy allows for the exploration of a vast chemical space around the thiazole core by systematically varying the substituents at the C-4 and C-5 positions, facilitating the establishment of structure-activity relationships (SAR).

Construction of Complex Heterocyclic Systems Utilizing 4,5-Bis(bromomethyl)thiazole as a Synthon

Beyond simple substitution, the dual reactivity of 4,5-bis(bromomethyl)thiazole is masterfully exploited in the construction of more complex, polycyclic heterocyclic systems. By reacting it with bifunctional nucleophiles, the two bromomethyl groups can act as anchor points to build new rings fused to the thiazole core.

The reaction of 4,5-bis(bromomethyl)thiazole with reagents containing two nucleophilic centers can lead to intramolecular cyclization, forming fused ring systems. This is a powerful strategy for accessing novel heterocyclic scaffolds. For instance, reaction with ortho-substituted anilines can produce fused seven-membered rings.

A prominent example is the reaction with o-aminothiophenol. In this reaction, the amine and thiol groups can both act as nucleophiles, attacking the electrophilic bromomethyl carbons. This typically proceeds via a sequential substitution followed by an intramolecular cyclization to yield a thiazole-fused dihydrobenzothiazine system. Similarly, reaction with o-phenylenediamine can afford a thiazole-fused dihydrodiazepine ring. nih.gov The precise conditions, such as base and solvent, can influence the reaction pathway and final product.

Table 2: Proposed Cyclization Reactions to Form Fused Heterocyclic Systems

| Bifunctional Reagent | Proposed Fused Product Structure | Fused Ring System |

|---|---|---|

| o-Aminothiophenol | Thiazolo[4,5-b] rsc.orgresearchgate.netbenzothiazine derivative | Dihydrobenzothiazine |

These fused systems are of significant interest as they combine the structural features of thiazole with other biologically relevant heterocycles, potentially leading to compounds with unique pharmacological profiles.

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a widely used approach in drug design to create compounds with improved affinity, selectivity, or dual activity. 4,5-Bis(bromomethyl)thiazole is an excellent platform for creating such hybrids.

Recent research has demonstrated the synthesis of novel bis-thiazoles linked to quinoxaline or thienothiophene cores. nih.gov In these syntheses, a central core, such as a piperazine-linked bis(phenoxyacetyl) unit, is first functionalized to create a bis(α-bromoketone). This intermediate is then reacted with thiosemicarbazones to construct the thiazole rings, resulting in a complex hybrid molecule where two thiazole moieties are tethered to another heterocyclic system. nih.gov

Another approach involves using 4,5-bis(bromomethyl)thiazole to bridge two separate heterocyclic units. For example, reaction with two equivalents of a heterocyclic thiol (e.g., 2-mercaptobenzimidazole) would yield a hybrid molecule where a central thiazole acts as a linker for two benzimidazole units. This modular approach allows for the synthesis of a wide variety of complex architectures by pairing the thiazole core with other important heterocycles like quinoxaline, thienothiophene, indole, and others. mdpi.comnih.gov

Regiochemical Control in Sequential Derivatization of Bis(bromomethyl) Groups

While the simultaneous derivatization of both bromomethyl groups is useful for creating symmetrical molecules, the synthesis of unsymmetrical 4,5-disubstituted thiazoles requires regiochemical control over the sequential functionalization of the two reactive sites. Achieving such selectivity is challenging because the electronic environments and steric accessibility of the two bromomethyl groups are nearly identical.

Despite the difficulty, several strategies can be envisioned to promote mono-substitution, allowing for the stepwise introduction of two different functional groups.

Strategies for Regioselective Mono-substitution:

Stoichiometric Control: The most straightforward approach is to use a limiting amount (≤1 equivalent) of the first nucleophile relative to the 4,5-bis(bromomethyl)thiazole. This statistically favors mono-substitution, although the product mixture will likely contain starting material, the desired mono-substituted product, and the di-substituted byproduct, necessitating careful purification.

Use of Bulky Nucleophiles: Employing a sterically demanding nucleophile could, after the first substitution, hinder the approach of a second nucleophile to the remaining bromomethyl group, thereby enhancing the yield of the mono-substituted product.

Solid-Phase Synthesis: Attaching the thiazole scaffold to a solid support via one of the bromomethyl groups could allow for the transformation of the other. Subsequent cleavage from the resin would yield a mono-functionalized thiazole.

Flow Chemistry: The precise control over stoichiometry and reaction time offered by microfluidic reactors could potentially be optimized to favor mono-substitution over di-substitution.

Achieving high regioselectivity in the sequential functionalization of 4,5-bis(bromomethyl)thiazole remains an area of active interest, as it would unlock access to a vast number of unsymmetrical thiazole derivatives for screening in various applications. researchgate.netnih.gov

Synthesis of Bis-thiazole Derivatives and Their Analogs

The bifunctional nature of 4,5-bis(bromomethyl)thiazole, characterized by two reactive bromomethyl groups, establishes it as a valuable building block for the synthesis of more complex molecular architectures, including bis-thiazole derivatives and various analogs. These synthetic strategies often leverage the susceptibility of the bromomethyl groups to nucleophilic substitution, enabling the construction of larger molecules with diverse functionalities and potential applications in materials science and medicinal chemistry.

One prominent strategy involves the reaction of 4,5-bis(bromomethyl)thiazole with sulfur-containing nucleophiles to create macrocyclic structures known as thiazolophanes. These reactions typically employ high-dilution conditions to favor intramolecular cyclization over polymerization. For instance, the reaction with dithiols can lead to the formation of thiazole-containing crown ethers or other macrocycles where the thiazole unit is integrated into a larger ring system.

Another key approach is the reaction with thiourea and its derivatives. This classic Hantzsch-type thiazole synthesis can be adapted to utilize 4,5-bis(bromomethyl)thiazole as the α-halocarbonyl equivalent. By reacting it with a bis(thiourea) derivative, it is possible to construct molecules containing two thiazole rings linked together. The precise structure of the resulting bis-thiazole derivative is dictated by the nature of the bis(thiourea) linker.

Furthermore, the reaction with diamines offers a pathway to nitrogen-containing macrocycles or linear bis(thiazolylmethyl)amine derivatives. The nucleophilic amine groups displace the bromide ions, forming stable carbon-nitrogen bonds. The stoichiometry of the reactants and the reaction conditions can be controlled to direct the synthesis towards either macrocyclization or the formation of open-chain structures. These synthetic routes highlight the versatility of 4,5-bis(bromomethyl)thiazole as a precursor for a range of bis-thiazole derivatives and their analogs, paving the way for the development of novel compounds with tailored properties.

Detailed research findings on the synthesis of specific bis-thiazole derivatives are outlined in the following table, showcasing the reactants, reaction conditions, and resulting products.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 4,5-Bis(bromomethyl)thiazole | 1,3-Benzenedithiol | Dimethylformamide (DMF) | Cesium carbonate (Cs2CO3), Room Temperature | Thiazolophane | Not Reported |

| 4,5-Bis(bromomethyl)thiazole | 2,6-Pyridinedimethanethiol | Dimethylformamide (DMF) | Cesium carbonate (Cs2CO3), Room Temperature | Pyridine-containing thiazolophane | Not Reported |

| 4,5-Bis(bromomethyl)thiazole | Thiourea | Ethanol | Reflux | Bis(2-amino-4-thiazolylmethyl)sulfide | Not Reported |

| 4,5-Bis(bromomethyl)thiazole | Ethylenediamine | Acetonitrile | Potassium carbonate (K2CO3), Reflux | N,N'-Bis(thiazol-4-ylmethyl)ethane-1,2-diamine | Not Reported |

Applications in Materials Science and Engineering

Thiazole-Based Monomers and Building Blocks for Polymer Chemistry

The thiazole (B1198619) moiety is a common electron-accepting heterocycle that is frequently incorporated into organic semiconductors. nih.govresearchgate.net Its presence in a polymer backbone can enhance electron transport, improve oxidative stability, and influence the planarity and intermolecular packing of the polymer chains. 4,5-Bis(bromomethyl)thiazole serves as a key monomer for introducing this functional core into polymeric structures.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of great interest for their electronic properties. uwaterloo.ca The thiazole ring can be integrated into these systems to create donor-acceptor (D-A) architectures, which are crucial for tuning the material's bandgap and charge carrier mobilities. rsc.org The reactive bromomethyl groups of 4,5-Bis(bromomethyl)thiazole allow it to be polymerized through various coupling reactions. For instance, it can undergo reactions like Wittig or Horner-Wadsworth-Emmons reactions with dialdehydes or Williamson ether synthesis with bisphenols to form conjugated polymers.

These synthetic strategies enable the creation of polymers where the thiazole unit is a core component of the conjugated backbone. Replacing other aromatic units like thiophene with the more electron-deficient thiazole moiety is a recognized strategy to increase ionization potential and enhance oxidative stability in the resulting polymers. nih.gov The development of novel polymerization methods, such as direct arylation polymerization, further expands the possibilities for creating a variety of bithiazole-based polymers with diverse electrical properties. uwaterloo.ca

Thiazole-based conjugated polymers are extensively studied for their applications in organic electronics. nih.govsemanticscholar.org The incorporation of the electron-deficient thiazole ring helps to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the polymer. nih.gov This tuning of frontier molecular orbitals is critical for efficient charge injection and transport in electronic devices.

These materials have shown significant promise in:

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of polymers containing fused thiazole rings can facilitate strong π-π stacking, which is essential for high charge carrier mobility. nih.govnih.gov Thiazole-containing polymers have been successfully used as the active semiconductor layer in OFETs. nih.govrsc.org

Organic Photovoltaics (OPVs): In solar cell applications, thiazole-based polymers can act as either the electron donor or acceptor material. researchgate.net Their tunable bandgaps allow for the absorption of a broad range of the solar spectrum. researchgate.net Halogen-free π-conjugated polymers based on novel thiazole-fused rings have achieved high power conversion efficiencies in nonfullerene organic solar cells. nih.gov

| Device Type | Role of Thiazole Polymer | Key Property |

| Organic Field-Effect Transistor (OFET) | Active Semiconductor Layer | High Charge Carrier Mobility |

| Organic Photovoltaic (OPV) | Donor or Acceptor Material | Tunable Bandgap, High Efficiency |

| Organic Light-Emitting Diode (OLED) | Host or Emitting Material | Efficient Electroluminescence |

Role in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Synthesis

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks. Their high surface area, tunable porosity, and ordered structures make them suitable for applications in gas storage, separation, and catalysis. mdpi.com

The compound 4,5-Bis(bromomethyl)thiazole can be chemically modified to create rigid, functional linkers for the synthesis of COFs and MOFs. The bromomethyl groups can be converted into other functional groups, such as aldehydes, carboxylic acids, or amines, which are then used to connect with other monomers or metal nodes to build the framework.

For example, derivatization of the thiazole core can lead to the formation of ligands like 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, which has been used to construct coordination polymers. mdpi.com The inclusion of heteroatoms like nitrogen and sulfur from the thiazole ring within the framework's pores can create specific binding sites, enhancing selectivity for gas adsorption or catalytic activity. mdpi.comrsc.org Thiazole-linked COFs have demonstrated exceptional chemical stability against boiling water, strong acids, and bases. mdpi.com

The geometry and functionality of the thiazole-containing linker directly influence the final architecture and properties of the COF or MOF. mdpi.com The rigid, planar nature of the thiazole ring can direct the formation of specific network topologies and pore geometries.

Key influences include:

Stability: Thiazole-linked frameworks, such as thiazolo[5,4-d]thiazole-based COFs, are known for their high chemical and thermal stability. mdpi.com

Functionality: The nitrogen and sulfur atoms of the thiazole unit can act as Lewis basic sites, providing active centers for catalysis or selective binding of guest molecules like CO2. mdpi.com

Optoelectronic Properties: Incorporating π-conjugated thiazole units into the framework can impart semiconducting or photoluminescent properties. mdpi.comnih.gov This has led to the development of COFs for applications in fluorescence sensing and photocatalysis. nih.gov The electron-deficient thiazolo[5,4-d]thiazole (B1587360) structure, for instance, promotes the separation of photo-generated charge carriers, enhancing photocatalytic performance. mdpi.com

| Framework Property | Influence of Thiazole Linker |

| Porosity & Surface Area | The linker's length and geometry define the pore size and overall surface area. |

| Chemical Stability | The robust thiazole ring contributes to the framework's resistance to harsh chemical environments. mdpi.com |

| Catalytic Activity | Nitrogen and sulfur heteroatoms can act as active catalytic sites. |

| Sensing Capability | The electronic nature of the linker can be tailored for selective sensing of analytes like metal ions. nih.gov |

Supramolecular Chemistry and Crystal Engineering

Design of Thiazole-Based Molecular Building Blocks for Supramolecular Assembly

The design of molecular building blocks is fundamental to the construction of predictable and functional supramolecular assemblies. Thiazole (B1198619) derivatives, in particular, are of significant interest due to their presence in numerous biologically active molecules and their coordination capabilities. The compound 4,5-Bis(bromomethyl)thiazole is an exemplary building block, or synthon, whose design facilitates the creation of larger, ordered structures.

The strategic placement of two bromomethyl groups on the thiazole core provides divergent vectors for extending the molecular framework. These reactive sites can readily participate in substitution reactions, allowing for the covalent linkage to other molecular components, such as pyridyl ligands, to form multidentate building blocks. For instance, the reaction of 4,5-Bis(bromomethyl)thiazole with pyridine-containing molecules can yield ligands that are pre-programmed for self-assembly into coordination polymers or discrete macrocycles upon the addition of metal ions.

The thiazole ring itself contributes to the design by providing potential coordination sites through its nitrogen and sulfur atoms, as well as acting as a rigid spacer between the functional bromomethyl groups. This combination of reactivity and structural rigidity makes 4,5-Bis(bromomethyl)thiazole a valuable component in the crystal engineer's toolkit for constructing complex supramolecular systems. The design principles often involve creating molecules with specific geometries and interaction sites that favor the formation of desired network topologies.

Analysis of Intermolecular Interactions in Crystal Structures

The final architecture of a crystalline solid is governed by a delicate balance of various intermolecular interactions. In the case of derivatives of 4,5-Bis(bromomethyl)thiazole, halogen bonding and hydrogen bonding play crucial roles in dictating the crystal packing.

Halogen Bonding (Bromine-Bromine Interactions)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In crystal structures of brominated organic compounds, bromine-bromine (Br···Br) interactions are a significant feature of halogen bonding that can influence molecular self-assembly. These interactions are highly directional and can be a powerful tool in crystal engineering.

Hydrogen Bonding and Other Non-Covalent Interactions in Thiazole Derivatives

Hydrogen bonds are ubiquitous and fundamental interactions in supramolecular chemistry. In thiazole derivatives, various types of hydrogen bonds can be observed. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the C-H groups on the ring and on substituent groups can act as hydrogen bond donors.

Formation of Self-Assembled Supramolecular Architectures

The process of self-assembly, where molecules spontaneously organize into ordered structures, is a cornerstone of supramolecular chemistry. The use of bifunctional building blocks like 4,5-Bis(bromomethyl)thiazole allows for the construction of a variety of supramolecular architectures, including coordination polymers and discrete macrocycles.

By reacting 4,5-Bis(bromomethyl)thiazole with bridging ligands, such as those containing pyridyl groups, it is possible to create extended one-, two-, or three-dimensional coordination polymers in the presence of suitable metal ions. researchgate.net The geometry of the thiazole-based ligand and the coordination preference of the metal ion dictate the topology of the resulting network. These materials are of interest for their potential applications in areas such as catalysis and materials science.

Furthermore, intramolecular reactions of appropriately designed precursors derived from 4,5-Bis(bromomethyl)thiazole can lead to the formation of macrocyclic compounds. These macrocycles can then serve as hosts in host-guest chemistry or as components of more complex interlocked molecular systems like rotaxanes and catenanes.

Host-Guest Chemistry Involving Thiazole Derivatives for Molecular Recognition

Host-guest chemistry involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). This molecular recognition is driven by non-covalent interactions. Macrocycles derived from 4,5-Bis(bromomethyl)thiazole have the potential to act as hosts for various guest molecules.

The design of such host molecules involves creating a preorganized cavity with specific size, shape, and chemical functionality to complement the intended guest. The thiazole unit can be incorporated into the macrocyclic framework to provide structural rigidity and potential binding sites. For example, thiazole-containing cross-linked polyamides have been shown to recognize specific DNA sequences, demonstrating the role of the thiazole moiety in molecular recognition. researchgate.net

While specific examples of host-guest systems based directly on 4,5-Bis(bromomethyl)thiazole are not extensively documented in the reviewed literature, the principles of macrocyclic design and the known binding properties of thiazoles suggest that such systems are a promising area for future research. The development of thiazole-based macrocyclic hosts could lead to new sensors, separation agents, and catalysts based on selective molecular recognition. frontiersin.org

Emerging Research Directions in 4,5 Bis Bromomethyl Thiazole Chemistry

Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis for Bromination)

The traditional synthesis of 4,5-Bis(bromomethyl)thiazole and related brominated thiazoles often involves multi-step batch processes using reagents like N-bromosuccinimide (NBS) under harsh conditions, such as high temperatures or UV irradiation. Modern synthetic chemistry is trending towards methodologies that offer greater control, safety, and efficiency.

Flow Chemistry: The application of continuous flow chemistry presents a promising alternative for the synthesis of 4,5-Bis(bromomethyl)thiazole. Flow synthesis involves moving reactants through tubes or channels rather than in a static vessel. This technology offers several advantages, including enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and time), and improved safety, particularly when dealing with exothermic or hazardous reactions. For the bromination steps required to produce 4,5-Bis(bromomethyl)thiazole, a flow reactor could minimize the formation of byproducts and allow for a safer, more scalable, and automated process.

Photoredox Catalysis for Bromination: Visible-light photoredox catalysis has emerged as a powerful and mild method for various organic transformations, including halogenation. This technique uses a photocatalyst that, upon absorbing visible light, can initiate single electron transfer (SET) processes to activate substrates under gentle conditions. The application of photoredox catalysis for the benzylic bromination of the methyl groups on a thiazole (B1198619) precursor could offer a highly selective and efficient route to 4,5-Bis(bromomethyl)thiazole, avoiding the need for radical initiators or harsh UV light. Research on other heterocyclic systems has demonstrated the utility of photocatalysts for C-H bond functionalization, suggesting its potential applicability in this context.

| Methodology | Typical Conditions | Potential Advantages for 4,5-Bis(bromomethyl)thiazole Synthesis | References |

|---|---|---|---|

| Traditional Batch (e.g., NBS/AIBN) | High temperature, UV irradiation, radical initiator | Established procedures | |

| Flow Chemistry | Continuous flow in microreactor, precise temperature/time control | Improved safety, scalability, reproducibility, and yield | |

| Photoredox Catalysis | Visible light (e.g., blue LEDs), photocatalyst, room temperature | Mild reaction conditions, high selectivity, reduced energy consumption |

Exploration of Unconventional Reactivity Modes and Transformations

The classical reactivity of 4,5-Bis(bromomethyl)thiazole is dominated by its behavior as a potent alkylating agent, readily undergoing nucleophilic substitution at the bromomethyl positions. However, its unique structure allows for more complex and unconventional transformations that are ripe for exploration.

The two electrophilic centers in close proximity could be exploited in tandem or cascade reactions to rapidly build molecular complexity. For instance, reaction with a binucleophile could lead to the formation of novel macrocycles or fused polycyclic systems containing the thiazole core. The inherent reactivity of the molecule could also be harnessed in metal-catalyzed cross-coupling reactions, moving beyond simple substitution. While palladium-catalyzed reactions are well-studied for bromo-substituted aromatic rings, the development of protocols for the cross-coupling of the bromomethyl groups could open new avenues for C-C and C-heteroatom bond formation. Furthermore, the potential for 4,5-Bis(bromomethyl)thiazole to act as a precursor to organometallic reagents or transient reactive intermediates, such as a thiazole-fused diene, represents an area of untapped synthetic potential.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials and synthetic pathways. Advanced computational modeling, such as Density Functional Theory (DFT), can be applied to 4,5-Bis(bromomethyl)thiazole to gain deeper insights into its electronic structure, reactivity, and potential applications.

Researchers can use DFT calculations to:

Predict Reactivity: Model reaction mechanisms and transition states to predict the outcome of novel transformations and optimize reaction conditions.

Elucidate Electronic Properties: Calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for designing derivatives of 4,5-Bis(bromomethyl)thiazole for use in organic electronics, where tuning the bandgap is essential.

Design Novel Derivatives: Computationally screen virtual libraries of derivatives to identify candidates with desired properties, such as specific binding affinities for biological targets or optimized photophysical characteristics for materials science applications. This predictive power can guide synthetic efforts, saving time and resources.

| Computational Method | Application Area | Predicted/Optimized Property | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Prediction | Reaction pathways, activation energies, regioselectivity | |

| Time-Dependent DFT (TD-DFT) | Materials Science | Electronic absorption/emission spectra, HOMO/LUMO levels | |

| Molecular Docking | Medicinal Chemistry | Binding modes and affinities to protein targets |

Integration into Multi-responsive and Smart Materials Systems

Smart materials, which can change their properties in response to external stimuli like light, heat, or an electric field, are at the forefront of materials science. The rigid, electron-deficient thiazole core and the two reactive handles of 4,5-Bis(bromomethyl)thiazole make it an excellent candidate for incorporation into such systems.

By using 4,5-Bis(bromomethyl)thiazole as a cross-linker or as a monomer in polymerization reactions, its unique electronic and structural features can be imparted to a larger material. For example, it could be integrated into conjugated polymers for applications in organic electronics or electrochromic devices. Research on related thiazolo[5,4-d]thiazole (B1587360) systems has shown their potential in creating materials for smart windows and electronic displays. The bifunctionality of 4,5-Bis(bromomethyl)thiazole allows for the creation of well-defined, ordered structures, such as coordination polymers or metal-organic frameworks (MOFs), where the thiazole unit can tune the electronic properties and porosity of the material.

Role in Advanced Catalysis and Reagent Development (Purely Chemical Catalysis)

The development of novel ligands is crucial for advancing transition metal catalysis. The 4,5-disubstituted thiazole framework offers a rigid scaffold for designing new ligand architectures. The bromomethyl groups of 4,5-Bis(bromomethyl)thiazole can be readily converted into a variety of donor groups (e.g., phosphines, amines, or N-heterocyclic carbenes). This would allow for the synthesis of novel bidentate or pincer-type ligands where the thiazole ring itself can participate in metal coordination and electronically influence the catalytic center.

Furthermore, 4,5-Bis(bromomethyl)thiazole can serve as a precursor for new classes of reagents for organic synthesis. Its ability to act as a "linchpin," connecting two molecular fragments, could be exploited in the development of reagents for multicomponent reactions. The thiazole core could also be designed to act as an organocatalyst, with the side chains providing binding sites or additional functional groups to facilitate a catalytic transformation. The use of thiazole-based structures as organic photoredox catalysts has already been demonstrated, highlighting the catalytic potential of this heterocyclic system.

Q & A

Q. What are the optimal synthetic conditions for preparing 4,5-bis(bromomethyl)thiazole from 4,5-dimethylthiazole?

Methodological Answer: The bromination of 4,5-dimethylthiazole using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator is the most reliable method. Key parameters include:

- Molar ratio : 3.3 equivalents of NBS per equivalent of 4,5-dimethylthiazole.

- Reaction time : 18–24 hours under reflux in inert solvents (e.g., CCl₄).

- Yield : ~65–70% after purification via recrystallization or column chromatography.

Critical Note : Excess brominating agents may lead to over-bromination; reaction monitoring via TLC or GC-MS is essential .

Q. How can researchers characterize 4,5-bis(bromomethyl)thiazole to confirm purity and structure?

Methodological Answer: Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for bromomethyl groups appear at δ ~4.3–4.5 ppm (¹H) and δ ~30–35 ppm (¹³C).

- IR : C-Br stretches at ~550–600 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 294 (C₅H₆Br₂NS).

- Elemental Analysis : Validate Br content (~54.2%) .

Advanced Research Questions

Q. How does 4,5-bis(bromomethyl)thiazole act as a precursor for thiazole-based quinodimethane intermediates?

Methodological Answer: Treatment of 4,5-bis(bromomethyl)thiazole with sodium iodide generates a reactive thiazole o-quinodimethane intermediate. This species can be trapped in situ with dienophiles (e.g., DMAD, maleic anhydride) to form Diels-Alder adducts. Applications include:

Q. What computational methods predict the reactivity of 4,5-bis(bromomethyl)thiazole in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Bromine atoms act as leaving groups, enabling Suzuki-Miyaura couplings with aryl boronic acids.

- Steric effects : Bulky substituents on the thiazole ring hinder coupling efficiency.

Validation : Compare computed activation energies with experimental yields (e.g., 60–80% for Pd-catalyzed reactions) .

Data Contradictions and Resolution

Q. Why do bromination yields vary across studies using similar substrates?

Analysis: Discrepancies arise from:

- Radical initiator concentration : Excess AIBN increases side reactions (e.g., dimerization).

- Solvent polarity : Non-polar solvents (CCl₄) favor monobromination, while polar solvents (DMF) may promote debromination.

Resolution : Optimize initiator/solvent systems via DoE (Design of Experiments) .

Stability and Handling

Q. How should 4,5-bis(bromomethyl)thiazole be stored to prevent degradation?

Guidelines:

- Temperature : Store at –20°C under argon.

- Light sensitivity : Protect from UV light to avoid radical decomposition.

- Moisture : Use anhydrous solvents during handling to prevent hydrolysis .

Functionalization Strategies

Q. What methods introduce bioisosteres or pharmacophores at the bromine sites?

Methodological Answer:

- Nucleophilic substitution : Replace Br with amines (e.g., piperazine) in DMF at 80°C.

- Click chemistry : Azide-alkyne cycloaddition for triazole-linked conjugates.

Example : Reaction with sodium azide yields 4,5-bis(azidomethyl)thiazole for bioconjugation .

Biological Activity Profiling

Q. How do structural modifications of 4,5-bis(bromomethyl)thiazole affect cytotoxicity?

Methodological Answer:

- Molecular docking : Screen derivatives against cancer targets (e.g., EGFR, HER2).

- In vitro assays : Test IC₅₀ values in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Key Finding : Bis-alkylation reduces toxicity compared to mono-substituted analogs .

Green Chemistry Approaches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.